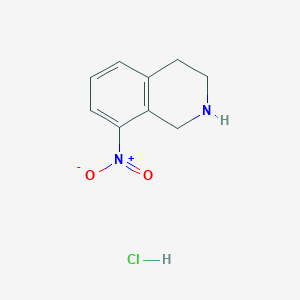

8-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Overview

Description

8-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of THIQ analogs has garnered a lot of attention in the scientific community due to their biological potential . A commonly used synthetic strategy involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . A simple and efficient one-pot synthesis of novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives were synthesized using a MCR comprising of 1-alkylpiperidin-4-one, malononitrile, and β-nitro styrene .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of THIQ analogs typically involve cyclization and reduction processes . The resulting dihydro isoquinoline is then reduced to THIQs using reducing agents like sodium borohydride, sodium cyanoborohydride, or a catalytic hydrogenation process .Scientific Research Applications

Medicinal Chemistry

THIQ analogs have been studied extensively in medicinal chemistry due to their diverse biological activities . They have shown potential against various infective pathogens and neurodegenerative disorders .

Neurodegenerative Disorders

THIQ analogs have shown potential in the treatment of neurodegenerative disorders. Their structural–activity relationship (SAR) has been studied to understand the impact of various functional groups that dictate the desired activity .

Infective Pathogens

THIQ analogs have demonstrated diverse biological activities against various infective pathogens . For example, a novel compound was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .

Antitumor Antibiotics

THIQ analogs have been analyzed for their potential as antitumor antibiotics .

Therapeutics

THIQs have been reviewed in the field of therapeutics . Their structure–activity relationship (SAR) has been studied to understand the impact of various functional groups that dictate the desired activity .

Synthetic Strategies

Commonly used synthetic strategies for constructing the core scaffold of THIQ analogs have been discussed . This is crucial for the development of novel THIQ analogs with potent biological activity .

Safety and Hazards

Future Directions

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity . The future directions in this field may involve further exploration of the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .

Mechanism of Action

Target of Action

8-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a large group of natural products known as isoquinoline alkaloids . THIQ based compounds, including 8-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride, exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Mode of Action

Thiq based compounds are known to interact with various biological targets, leading to diverse biological activities . More research is needed to elucidate the specific mode of action of this compound.

Biochemical Pathways

Thiq based compounds are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that this compound may have similar effects.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions may affect its stability.

properties

IUPAC Name |

8-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c12-11(13)9-3-1-2-7-4-5-10-6-8(7)9;/h1-3,10H,4-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLQIBARSLFUDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=C2[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2,7-dimethyl-imidazo[1,2-b]pyridazine](/img/structure/B3109591.png)

![1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one](/img/structure/B3109628.png)

![Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate](/img/structure/B3109665.png)

![7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B3109686.png)